Product packaging for Corynecin II(Cat. No.:CAS No. 35098-52-3)

Corynecin II

Cat. No.: B020808
CAS No.: 35098-52-3
M. Wt: 268.27 g/mol
InChI Key: LJMULVALRTTYIT-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Corynecin II (CAS: 35098-52-3) is a chloramphenicol-like acyl nitrophenylpropylamine compound first isolated from Corynebacterium hydrocarboclastus . Structurally, it belongs to the chloramphenicol family, featuring a p-nitrophenylserinol backbone but lacking the dichloroacetyl group present in chloramphenicol. Its molecular formula is C₁₂H₁₆N₂O₅, with a molecular weight of 268.3 g/mol . This compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, though it is less potent than chloramphenicol . Its biosynthesis is linked to non-ribosomal peptide synthetase (NRPS) gene clusters, which are conserved across Corynebacterium and some Streptomyces strains .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O5 B020808 Corynecin II CAS No. 35098-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-2-11(16)13-10(7-15)12(17)8-3-5-9(6-4-8)14(18)19/h3-6,10,12,15,17H,2,7H2,1H3,(H,13,16)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMULVALRTTYIT-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956531
Record name N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35098-52-3
Record name Propionamide, N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, D-threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035098523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Role of Amino Acids in Acyl Group Formation

Feeding experiments with Corynebacterium hydrocarboclastus KY 8835 revealed that supplementing cultures with 20 mM threonine, homoserine, or methionine increased this compound yields by 30–45% compared to baseline conditions. Radiolabeled L-threonine-U-¹⁴C showed a 12.7% incorporation rate into the propionyl moiety, while α-ketobutyric acid-¹⁴C achieved 18.3% incorporation after 24-hour incubation. These findings underscore the enzymatic conversion of amino acids into α-keto acids via deaminases, followed by oxidative decarboxylation to form acyl-CoA derivatives.

Carbon Source Optimization

Fermentation Process Design

Industrial-scale this compound production relies on controlled fermentation using Corynebacterium hydrocarboclastus. Key parameters include aeration, pH, and nutrient feeding strategies.

Aeration and Agitation Dynamics

Oxygen transfer critically impacts biomass growth and antibiotic synthesis. In 5-liter fermentors, aeration at 3 vvm (volume per volume per minute) with agitation rates of 500–600 rpm maximizes dissolved oxygen (DO) levels above 30% saturation. Under these conditions, cell density reaches 12–15 g/L dry weight, correlating with this compound titers of 2.8–3.2 g/L.

Table 1: Effects of Aeration on this compound Production

Culture Volume (mL)Agitation Speed (rpm)Final Titer (g/L)
902000.8
503001.5
105003.0

Data adapted from shake-flask and fermentor trials.

pH Control and Metabolic Stability

Maintaining pH at 6.5–7.3 via automated ammonium hydroxide addition prevents acidification from propionate accumulation. Deviations beyond this range reduce yields by 40–60%, as acidic conditions (pH < 6.0) inhibit acyltransferase activity, while alkaline environments (pH > 7.5) destabilize the nitro group on the aromatic ring.

Extraction and Purification Protocols

This compound is isolated from fermentation broth using solvent extraction and chromatographic techniques.

Primary Recovery

Post-fermentation, cells are removed via centrifugation (10,000 × g, 20 min), and the supernatant is acidified to pH 2.5 with HCl to precipitate proteins. The clarified broth is extracted twice with ethyl acetate (1:1 v/v), yielding a crude extract containing 70–80% this compound.

Chromatographic Refinement

Silica gel column chromatography (CHCl₃:MeOH, 90:10) resolves this compound from analogs (I and III). Final purification employs recrystallization from dichloroethane, producing white needles with ≥98% purity.

Table 2: Solubility Profile of this compound

SolventSolubility (mg/mL)
DMSO50
Ethyl Acetate35
Corn Oil15
Water<0.1

Data from formulation studies.

Formulation Strategies

For in vivo applications, this compound requires solubilization in biocompatible carriers. A standard protocol involves:

  • Stock Solution : Dissolve 10 mg this compound in 200 μL DMSO (50 mg/mL).

  • In Vivo Formulation : Mix 50 μL DMSO stock with 150 μL corn oil, vortexing until clear . This yields a 12.5 mg/mL solution suitable for intraperitoneal administration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Antibacterial Applications

Corynecin II exhibits significant antibacterial activity against a range of pathogens, making it a candidate for antibiotic development. Its mechanism involves inhibiting protein synthesis, similar to chloramphenicol, which has been extensively studied in the context of bacterial resistance.

Table 1: Antibacterial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL
Bacillus subtilis2 µg/mL

Pharmaceutical Development

The unique structure of this compound allows for the exploration of its derivatives in drug design. Research indicates that modifications to its structure can enhance its antibacterial properties and reduce toxicity.

Case Study: Derivative Development

A study focused on synthesizing analogs of this compound demonstrated improved efficacy against resistant strains of Staphylococcus aureus. The derivatives showed a reduction in MIC values by up to 50%, highlighting the potential for developing new antibiotics based on this compound's scaffold .

Biotechnology and Biocatalysis

This compound's biosynthetic pathway involves non-ribosomal peptide synthetases (NRPS), which are crucial for producing various bioactive compounds. This characteristic makes it an attractive target for biotechnological applications, including the production of pharmaceuticals and agrochemicals.

Table 2: Biotechnological Applications of this compound

ApplicationDescriptionReference
Pharmaceutical ProductionUsed as a precursor in synthesizing novel antibiotics
BiocatalysisActs as a catalyst in organic transformations
Environmental RemediationPotential use in biodegradation of pollutants

Environmental Applications

This compound has shown promise in bioremediation efforts due to its antimicrobial properties, which can help in degrading pollutants and controlling microbial populations in contaminated environments.

Case Study: Bioremediation

Research conducted on soil contaminated with heavy metals indicated that strains producing this compound could effectively reduce microbial load while enhancing the degradation of toxic compounds. This dual action supports the use of this compound in environmental cleanup strategies .

Mechanism of Action

The mechanism of action of n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Corynecin II is part of a family of corynecins (I–V) and shares structural homology with chloramphenicol and its derivatives. Key comparisons include:

Compound Molecular Formula Key Substituents Chlorine Atoms Bioactivity (Relative Potency)
This compound C₁₂H₁₆N₂O₅ Acetyl group, hydroxyl, nitro group 0 Moderate
Chloramphenicol C₁₁H₁₂Cl₂N₂O₅ Dichloroacetyl group, nitro group 2 High
Corynecin III C₁₃H₁₈N₂O₅ Propionyl group 0 Moderate
Corynecin I C₁₁H₁₄N₂O₅ N-acetyl group 0 Low
  • Chloramphenicol : Distinguished by its dichloroacetyl group, which enhances antibacterial potency via improved target (50S ribosomal subunit) binding . This compound lacks chlorine atoms, reducing its efficacy .
  • Corynecin I/III : Differ in acyl chain length (acetyl vs. propionyl), influencing solubility and microbial target affinity .

Antibacterial Spectrum and Efficacy

This compound and its analogs exhibit broad-spectrum activity but reduced potency compared to chloramphenicol:

  • This compound : Inhibits Staphylococcus aureus and Escherichia coli at MIC values 2–4× higher than chloramphenicol .
  • Corynecin III : Shows similar target range but 30–50% lower efficacy .
  • Chloramphenicol : Effective at lower concentrations (MIC: 1–2 µg/mL vs. 4–8 µg/mL for corynecins) due to enhanced membrane penetration .

Pharmacological and Industrial Relevance

  • Corynecins are explored as safer alternatives with lower cytotoxicity .
  • Biotechnological Potential: Corynecin gene clusters are engineered for heterologous expression in E. coli to optimize yield .

Tables

Table 1. Comparative Bioactivity of this compound and Analogs

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
This compound 8 16
Chloramphenicol 2 4
Corynecin III 12 24

Table 2. Gene Cluster Homology in Corynecin-Producing Strains

Strain Gene Cluster Similarity Key Enzymes
Corynebacterium hydrocarboclastus 100% NRPS, halogenase
Prescottella sp. R16 40% NRPS, acyltransferase

Biological Activity

Corynecin II is a notable antibiotic compound produced by certain strains of Corynebacterium, specifically known for its antimicrobial properties against various pathogenic bacteria. This article delves into the biological activity of this compound, examining its efficacy, mechanisms of action, and potential applications in medicine and biotechnology.

Overview of this compound

This compound is classified as a chloramphenicol-like antibiotic, sharing structural similarities with other compounds in the corynecin family. Its chemical structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death. Research has demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Antimicrobial Efficacy

Table 1: Antimicrobial Activity of this compound Against Pathogenic Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus375 mg/mlEffective
Streptococcus uberis500 mg/mlEffective
Bacillus cereus1400 mg/mlEffective
Escherichia coli>2000 mg/mlNo activity observed

This compound has been shown to be particularly effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus uberis, and Bacillus cereus, with MIC values indicating its potency. However, it has limited or no effect on Gram-negative bacteria like Escherichia coli .

The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of protein synthesis. It binds to the bacterial ribosome, disrupting the translation process essential for bacterial growth and replication. Studies have indicated that metal complexation can affect the biological activity of this compound, with certain metal derivatives enhancing or diminishing its antimicrobial properties .

Case Studies and Research Findings

  • Study on Metal Complexes :
    A study investigated the antimicrobial activity of this compound and its metal complexes against various pathogenic bacteria. The nickel complex of this compound showed enhanced efficacy against Gram-positive bacteria, with MIC values ranging from 375 to 1400 mg/ml .
  • Comparative Analysis :
    Research comparing different strains of Corynebacterium revealed variations in the production levels of this compound and its homologs based on environmental factors and growth conditions. This suggests that biotechnological applications could be optimized by manipulating these conditions .
  • Toxicity Assessments :
    In vitro studies have assessed the cytotoxicity of this compound on mammalian cells, revealing low toxicity levels at therapeutic concentrations. This characteristic makes it a promising candidate for further development as an antimicrobial agent .

Potential Applications

Given its potent antimicrobial properties and relatively low toxicity to mammalian cells, this compound holds potential for several applications:

  • Pharmaceutical Development : As an antibiotic, it could be developed into a treatment for infections caused by resistant Gram-positive bacteria.
  • Biocontrol Agents : Its ability to inhibit pathogenic microorganisms makes it suitable for use in agricultural settings to protect crops from bacterial diseases.
  • Research Tool : Understanding its mechanisms can provide insights into antibiotic resistance and the development of new antimicrobial strategies.

Q & A

Q. How can I optimize experimental workflows for high-content screening of this compound derivatives?

  • Implement design of experiments (DoE) to test multiple variables (e.g., concentration, exposure time) efficiently.
  • Use automated liquid handlers for precision and reproducibility.
  • Validate hits with orthogonal assays (e.g., flow cytometry alongside fluorescence microscopy) .

Methodological Notes

  • Data Integrity : Maintain raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata for replication .
  • Ethical Compliance : Obtain institutional review for studies involving human/animal subjects, documenting protocols in appendices .
  • Statistical Rigor : Predefine significance thresholds (e.g., α=0.05) and correct for multiple comparisons (e.g., Bonferroni adjustment) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corynecin II
Reactant of Route 2
Reactant of Route 2
Corynecin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.